molecular formula C16H8O2S2 B7820644 Thioindigo

Thioindigo

Cat. No.: B7820644
M. Wt: 296.4 g/mol
InChI Key: JOUDBUYBGJYFFP-UHFFFAOYSA-N
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Description

Thioindigo is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the larger family of benzo[b]thiophenes, which are known for their diverse chemical properties and applications in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioindigo typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Thioindigo undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Thioindigo has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thioindigo depends on its application. In organic electronics, the compound facilitates charge transport through its conjugated system, enhancing the performance of electronic devices. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: A simpler analog without the additional ketone and ylidene groups.

    Dibenzothiophene: Contains two fused benzene rings with a sulfur atom, differing in structure and properties.

    Thianthrene: A sulfur-containing heterocycle with a different arrangement of sulfur and carbon atoms.

Uniqueness

Thioindigo is unique due to its specific arrangement of functional groups, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specialized applications in organic electronics and pharmaceuticals, where precise molecular interactions are crucial.

Properties

IUPAC Name

2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDBUYBGJYFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-75-8
Record name Thioindigo
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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